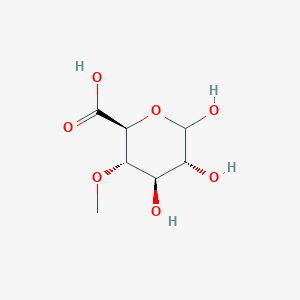

4-O-Methylglucopyranuronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

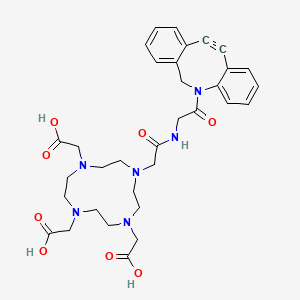

4-O-Methylglucopyranuronic acid is a derivative of glucuronic acid, which is a key component in the structure of various polysaccharides found in plant cell walls. This compound is particularly significant in the context of glucuronoxylans, which are important constituents of cell-wall polysaccharides in woods and other plants . The presence of this compound in these polysaccharides contributes to their structural integrity and functional properties.

Preparation Methods

The preparation of 4-O-Methylglucopyranuronic acid can be achieved through enzymatic and chemical methods. One enzymatic pathway involves the use of α-glucuronidase from Amphibacillus xylanus and gluco-oligosaccharide oxidase from Sarocladium strictum to produce this compound from glucuronoxylan . This method is efficient and avoids the need for costly cofactors. Another chemical method involves the conversion of 4-O-Methyl-D-glucuronic acid to its methyl ester by refluxing in absolute methanol in the presence of Dowex-50 X-8 (H+) resin .

Chemical Reactions Analysis

4-O-Methylglucopyranuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid (PTSA) as an acid catalyst for ester condensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucaric acid, while reduction can produce glucuronic acid derivatives.

Scientific Research Applications

4-O-Methylglucopyranuronic acid has several scientific research applications. In the field of biotechnology, it is used in the production of bio-based chemicals from underutilized hemicellulose streams in wood and agricultural biorefineries . Additionally, it is used in the synthesis and structural studies of model aldobiouronic acids, which are important for understanding the chemical processing of wood .

Mechanism of Action

The mechanism of action of 4-O-Methylglucopyranuronic acid involves its interaction with specific enzymes and molecular targets. For example, it is a substrate for α-glucuronidase, which catalyzes the hydrolysis of the glycosidic bond between the glucuronic acid moiety and the xylan backbone . This enzymatic activity facilitates the release of this compound from glucuronoxylans, making it available for further chemical transformations.

Comparison with Similar Compounds

4-O-Methylglucopyranuronic acid is similar to other glucuronic acid derivatives, such as D-glucuronic acid and D-galacturonic acid. its unique 4-O-methyl substitution distinguishes it from these compounds and contributes to its specific chemical and biological properties . This substitution affects its reactivity and interactions with enzymes, making it a valuable compound for various applications in chemistry and biotechnology.

Properties

CAS No. |

6778-34-3 |

|---|---|

Molecular Formula |

C7H12O7 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7?/m1/s1 |

InChI Key |

WGLLPAPKWFDHHV-XZKARQSESA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H](C(O[C@@H]1C(=O)O)O)O)O |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

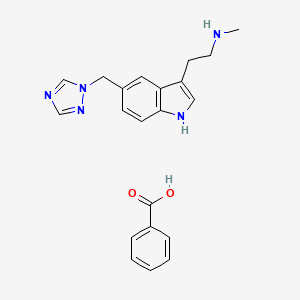

![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)

![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)

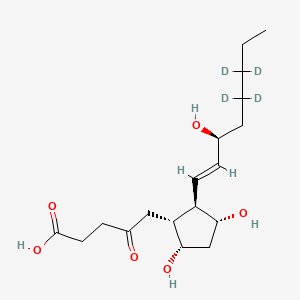

![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)

![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)